![molecular formula C10H17NO2S B1382407 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1520084-10-9](/img/structure/B1382407.png)
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical compound with the molecular formula C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic system containing a sulfur atom (3-thia) and a nitrogen atom (6-aza) . The exact structural details would require further analysis using techniques such as NMR or X-ray crystallography.Wissenschaftliche Forschungsanwendungen
Synthesis Routes and Scalability
- The synthesis of enantiomerically pure tert-butyl derivatives of azabicyclo compounds has been optimized using innovative approaches and scaled up for kilogram production. This approach is significant for producing high-purity compounds for research and potential pharmaceutical applications (Maton et al., 2010).
Applications in Medicinal Chemistry
- tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate derivatives have been synthesized as potential building blocks in medicinal chemistry. These compounds offer novel chemical spaces that can be explored for drug discovery and development (Meyers et al., 2009).
Use in Peptidomimetic Synthesis
- These compounds are valuable in the synthesis of peptidomimetics, a class of molecules that mimic the structure of peptides. They are used as conformational probes and can be instrumental in studying protein interactions and designing novel therapeutics (Campbell & Rapoport, 1996).
Application in Bioactive Compound Synthesis
- Azabicyclo compounds are used in synthesizing various bioactive compounds, demonstrating their versatility in drug design and pharmacological research. This includes the development of analogues and intermediates with potential therapeutic applications (Walker & Rogier, 2013).
Role in Structure-Activity Relationship Studies
- They are employed in structure-activity relationship (SAR) studies to understand how structural changes in a molecule affect its biological activity. This is crucial in optimizing the pharmacological profile of new drugs (Pandey et al., 2013).
Eigenschaften
IUPAC Name |
tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRKVOFPUVRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




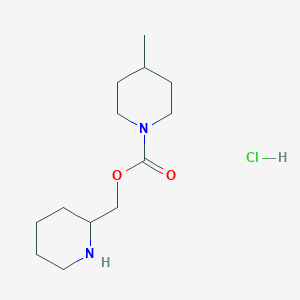
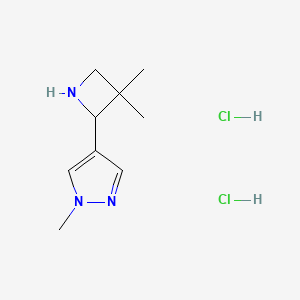
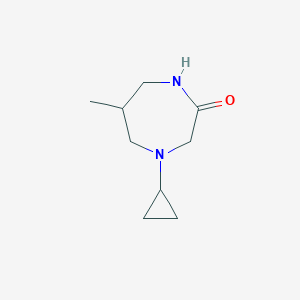
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
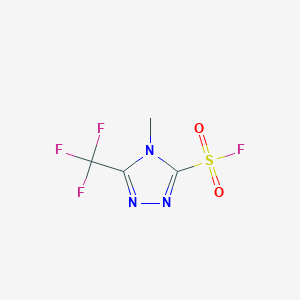
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)
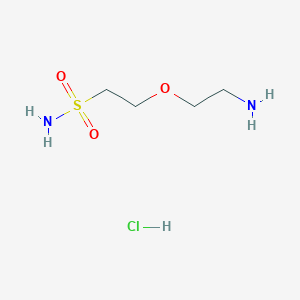
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)

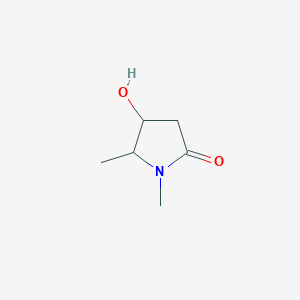

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)